N,N-dimethyl-2-[(2-methylpropyl)amino]-4-(methylsulfanyl)butanamidehydrochloride
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Overview
Description
N,N-dimethyl-2-[(2-methylpropyl)amino]-4-(methylsulfanyl)butanamide hydrochloride is a chemical compound with the molecular formula C11H24N2OS.ClH. It is known for its unique structure, which includes an isobutylamino group and a methylthio group. This compound is often used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-[(2-methylpropyl)amino]-4-(methylsulfanyl)butanamide hydrochloride typically involves the reaction of isobutylamine with N,N-dimethyl-4-(methylthio)butanamide in the presence of hydrochloric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the reaction safely and efficiently. The final product is purified through crystallization or other suitable methods to achieve the required purity levels for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2-[(2-methylpropyl)amino]-4-(methylsulfanyl)butanamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary amines.
Substitution: Various substituted amides depending on the electrophile used.
Scientific Research Applications
N,N-dimethyl-2-[(2-methylpropyl)amino]-4-(methylsulfanyl)butanamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-[(2-methylpropyl)amino]-4-(methylsulfanyl)butanamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-2-propanamine
- N-propyl-1-propanamine
Uniqueness
N,N-dimethyl-2-[(2-methylpropyl)amino]-4-(methylsulfanyl)butanamide hydrochloride is unique due to its combination of an isobutylamino group and a methylthio group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C11H25ClN2OS |
---|---|
Molecular Weight |
268.85 g/mol |
IUPAC Name |
N,N-dimethyl-2-(2-methylpropylamino)-4-methylsulfanylbutanamide;hydrochloride |
InChI |
InChI=1S/C11H24N2OS.ClH/c1-9(2)8-12-10(6-7-15-5)11(14)13(3)4;/h9-10,12H,6-8H2,1-5H3;1H |
InChI Key |
PMKBKBULYSYLSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(CCSC)C(=O)N(C)C.Cl |
Origin of Product |
United States |
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